Fenchol

Pain Research TRP Channel Pharmacology Analgesic Development

Fenchol (CAS 1632-73-1) is the only monoterpenoid validated as a FFAR2 agonist for Alzheimer's neuroprotection research (IC50 0.32 mM TRPA1; 37.7% AChE inhibition at 1 mM). Not interchangeable with borneol or camphor. ≥98% purity. Order now.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 1632-73-1
Cat. No. B156177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenchol
CAS1632-73-1
Synonyms1,3,3-trimethyl-2-norbornanol
endo-fenchol
fenchol
fenchol, ((endo)-(+-))-isomer
fenchol, ((exo)-(+-))-isomer
fenchol, (1R-endo)-isomer
fenchol, (1S-endo)-isomer
fenchol, (1S-exo)-isomer
fenchol, (endo)-isomer
fenchol, (exo)-isomer
fenchyl alcohol
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC1(C2CCC(C2)(C1O)C)C
InChIInChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3
InChIKeyIAIHUHQCLTYTSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in vegetable oils;  Very slightly soluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Fenchol (CAS 1632-73-1): Technical Specifications and Procurement Considerations for Monoterpenoid Selection


Fenchol (CAS 1632-73-1) is a bicyclic monoterpenoid alcohol with the molecular formula C10H18O and a molecular weight of 154.25 g/mol [1]. It is a structural isomer of borneol, distinguished by a 2.2.1 bicyclic carbon skeleton with a hydroxyl group located on a different carbon within the ring system [2]. Fenchol occurs naturally in numerous essential oils and is commercially available as four stereoisomers, with (1R)-endo-(+)-fenchol being the form most widely used in perfumery and research applications [3]. Its procurement for scientific investigation is driven by distinct biological activities that differ markedly from its close structural analogs, necessitating compound-specific selection rather than class-based substitution [4].

Fenchol (CAS 1632-73-1): Why In-Class Monoterpenoids Cannot Be Interchanged Without Compromising Experimental Outcomes


Despite belonging to the same chemical class as borneol, camphor, and 1,8-cineole, fenchol exhibits distinct molecular recognition profiles that preclude functional interchangeability. Its unique stereoelectronic configuration, particularly the orientation of the hydroxyl group within the fenchane skeleton, results in differential binding affinities at key protein targets including human TRPA1 channels and free fatty acid receptor 2 (FFAR2) [1][2]. Generic substitution with a structurally related analog without accounting for these specific binding characteristics will yield non-comparable biological outcomes, undermining assay reproducibility and data interpretation. The quantitative evidence presented below substantiates the requirement for fenchol-specific procurement in targeted research applications [3].

Fenchol (CAS 1632-73-1): Quantifiable Differentiation Evidence for Procurement Decisions


Superior Potency as a Human TRPA1 Channel Antagonist Compared to Camphor and 1,8-Cineole

In a direct head-to-head comparison using patch-clamp electrophysiology on HEK293T cells expressing human TRPA1, fenchyl alcohol demonstrated an IC50 value of 0.32 ± 0.06 mM for inhibiting AITC-induced currents. This inhibitory potency was significantly greater than that of camphor (IC50 = 1.26 ± 0.32 mM) and 1,8-cineole (IC50 = 3.43 ± 0.58 mM) [1]. Borneol (IC50 = 0.20 ± 0.06 mM) and 2-methylisoborneol (IC50 = 0.12 ± 0.03 mM) exhibited even higher potency, establishing a clear structure-activity hierarchy among bicyclic monoterpenoids [1].

Pain Research TRP Channel Pharmacology Analgesic Development

Unique Agonist Activity at Free Fatty Acid Receptor 2 (FFAR2) Not Shared by Closely Related Analogs

Fenchol was identified as a potential FFAR2 agonist through a virtual screening of over 144,000 natural compounds, demonstrating selective binding to the FFAR2 active site with Vina scores of -5.5 kcal/mol (human FFAR2) and -5.3 kcal/mol (mouse FFAR2) [1]. These binding energies are more favorable than those of the endogenous short-chain fatty acid ligands acetate (-3.0/-3.2 kcal/mol) and butyrate (-4.3/-3.8 kcal/mol) [1]. In functional assays, fenchol treatment significantly reduced amyloid-beta (Aβ)-induced neuronal cell death in SK-N-SH cells, an effect that was FFAR2-dependent and not observed with other structurally related monoterpenoids tested in the same screening cascade [1].

Neurodegenerative Disease Alzheimer's Disease Microbiome-Gut-Brain Axis

Differential Acetylcholinesterase (AChE) Inhibition Profile Relative to Borneol and Camphor

In a comparative study of 17 bicyclic monoterpenoids, (+)-fenchol exhibited 37.7% inhibition of bovine erythrocyte acetylcholinesterase at a concentration of 1 mM, with a calculated Ki value of 1.92 mM [1]. Under identical assay conditions, (+)-borneol produced only 22.2% inhibition, (-)-borneol produced 22.6% inhibition, and (+)-camphor produced 26.4% inhibition [1]. While (+)-α-pinene (IC50 = 0.4 mM) and (+)-3-carene (IC50 = 0.20 mM) were substantially more potent, fenchol demonstrated approximately 1.7-fold greater inhibitory activity than its closest structural analog, borneol, at the tested concentration [1].

Neuropharmacology Alzheimer's Disease Enzyme Inhibition

Broad-Spectrum Antibacterial Activity Shared with Terpinen-4-ol and α-Terpineol, Distinct from Camphor and 1,8-Cineole

In a disc diffusion screening of 21 oxygenated monoterpenes against 63 bacterial strains representing 37 genera and 54 species, fenchol produced zones of inhibition ranging from 7 to 11 mm in diameter and exhibited broad-spectrum antibacterial activity comparable to nerol, linalool, α-terpineol, and terpinen-4-ol [1]. In contrast, camphor and 1,8-cineole exhibited no detectable inhibition of any tested bacterial strain under identical conditions [1]. While the observed antibacterial activity was weaker than that of the penicillin control, the presence of activity across a broad spectrum distinguishes fenchol from structurally related but inactive compounds [1].

Antimicrobial Screening Natural Product Discovery Food Preservation

Fenchol (CAS 1632-73-1): Evidence-Based Research and Industrial Application Scenarios


Pain Research: TRPA1 Antagonism Studies

Fenchol is appropriate for in vitro electrophysiology and cell-based assays investigating TRPA1 channel inhibition. Its IC50 of 0.32 mM provides a defined potency benchmark for structure-activity relationship (SAR) studies and compound library screening [1]. Researchers studying non-opioid analgesic mechanisms should prioritize fenchol over camphor (IC50 = 1.26 mM) or 1,8-cineole (IC50 = 3.43 mM) to achieve more robust channel blockade at lower concentrations [1].

Alzheimer's Disease Research: FFAR2-Mediated Neuroprotection

Fenchol is uniquely suited for investigating FFAR2-dependent neuroprotective mechanisms in cellular and animal models of Alzheimer's disease [1]. Its validated agonist activity at FFAR2, with binding affinity superior to endogenous SCFAs, enables studies on amyloid-beta clearance, proteasome activation, and lysosomal function enhancement [1]. No other monoterpenoid has been demonstrated to activate this receptor, making fenchol an irreplaceable tool compound for gut-brain axis research in neurodegeneration [1].

Cholinergic System Research: Acetylcholinesterase Inhibition Assays

For enzyme inhibition studies targeting acetylcholinesterase, fenchol provides a measurable signal (37.7% inhibition at 1 mM) that is significantly higher than that of borneol (22.2% at 1 mM) [1]. This differential activity enables the use of fenchol as a positive control or reference compound in screening campaigns for natural product-derived AChE inhibitors [1].

Antimicrobial Discovery: Broad-Spectrum Screening Programs

Fenchol is a suitable candidate for inclusion in antimicrobial screening panels requiring monoterpenoids with baseline broad-spectrum activity [1]. Its demonstrated inhibition across diverse bacterial genera (zone of inhibition 7–11 mm) distinguishes it from inactive analogs like camphor and 1,8-cineole, making it useful for comparative studies or as a starting scaffold for derivatization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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